3-(2-Methoxyethoxy)propanal
Overview
Description
3-(2-Methoxyethoxy)propanal: is an organic compound with the molecular formula C6H12O3. It is characterized by the presence of an aldehyde group and an ethylene glycol ether side chain. This compound is a colorless to pale yellow liquid with a distinct odor and is known for its volatility at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Methoxyethoxy)propanal can be synthesized through various organic synthesis methods. One common approach involves the reaction of 3-chloropropanal with 2-methoxyethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methoxyethoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylene glycol ether side chain can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: 3-(2-Methoxyethoxy)propanoic acid
Reduction: 3-(2-Methoxyethoxy)propanol
Substitution: Products depend on the nucleophile used
Scientific Research Applications
3-(2-Methoxyethoxy)propanal has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in the study of enzyme-catalyzed reactions.
Medicine: It is explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)propanal is primarily related to its chemical reactivity. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. Additionally, the ethylene glycol ether side chain can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
3-(2-Ethoxyethoxy)propanal: Similar structure but with an ethoxy group instead of a methoxy group.
3-(2-Methoxyethoxy)butanal: Similar structure but with an additional carbon in the aldehyde chain.
3-(2-Methoxyethoxy)acetaldehyde: Similar structure but with a shorter aldehyde chain
Uniqueness: 3-(2-Methoxyethoxy)propanal is unique due to its specific combination of an aldehyde group and an ethylene glycol ether side chain. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
3-(2-methoxyethoxy)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-8-5-6-9-4-2-3-7/h3H,2,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNWBRYHQDVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
125061-88-3 | |
Record name | Methoxypolyethylene glycol propionaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125061-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90154627 | |
Record name | Mepeg aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125061-88-3, 53038-23-6 | |
Record name | Mepeg aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methoxyethoxy)propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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